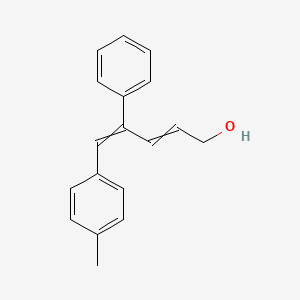![molecular formula C18H21ClN2O B12616449 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine CAS No. 919119-27-0](/img/structure/B12616449.png)
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Métodos De Preparación
The synthesis of 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with 2-bromobenzyl bromide to form 2-(4-chlorophenoxy)benzyl bromide. This intermediate is then reacted with piperidin-3-amine under basic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine can be compared with other piperidine derivatives, such as:
Piperazine: Another six-membered heterocycle with two nitrogen atoms, used in various pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, known for its biological activity.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, used in drug design. The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919119-27-0 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
1-[[2-(4-chlorophenoxy)phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-7-9-17(10-8-15)22-18-6-2-1-4-14(18)12-21-11-3-5-16(20)13-21/h1-2,4,6-10,16H,3,5,11-13,20H2 |
Clave InChI |
JZDMRXWNKQYQNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2OC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


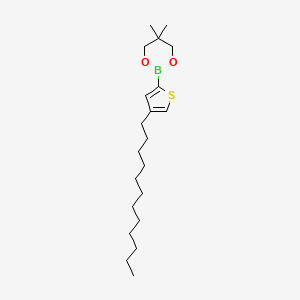
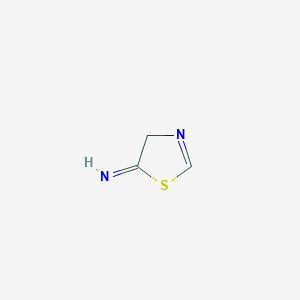
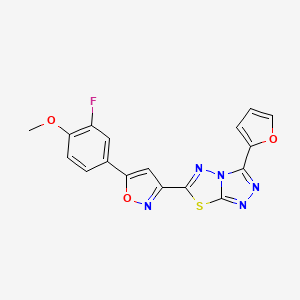

![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)
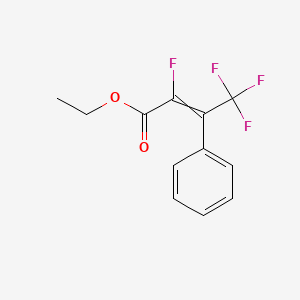
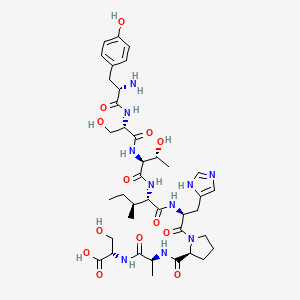
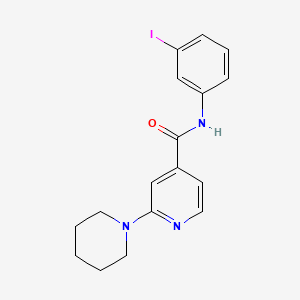
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)
![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
